molecular formula C7H10ClN3O B573068 2-chloro-1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone CAS No. 1227958-34-0

2-chloro-1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone

Cat. No. B573068
M. Wt: 187.627
InChI Key: YCAHYQDYDBCHBX-UHFFFAOYSA-N
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Description

2-chloro-1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone is a chemical compound . It is used for research and development purposes .


Synthesis Analysis

The synthesis of similar compounds involves a nucleophilic substitution of 2-chloro-1- (1-chlorocyclopropyl)ethanone and 1,2,4-triazole . This method is simple and efficient .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis of nineteen novel 1,2,4-triazole derivatives including 1,3-diphenyl-2- (1H-1,2,4-triazol-1-yl) propan-1-ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be found in various databases .

Scientific Research Applications

  • Synthesis Methods and Derivatives :

    • Li De-liang (2010) discusses the synthesis of 4'-chloro-2-(1H-1,2,4-triazol-1-yl)acetophenone, a derivative of the compound , which was synthesized from chlorobenzene and chloroacetyl chloride (Li De-liang, 2010).
    • H. Ji et al. (2017) describe the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate in the synthesis of prothioconazole, an agricultural fungicide (H. Ji et al., 2017).
  • Structural Analysis and Properties :

    • A study by Liang-zhong Xu et al. (2005) on a related compound, 2-{5-[(1H-1,2,4-Triazol-1-yl)meth­yl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichloro­phen­yl)ethanone, provides insights into the molecular structure and intermolecular interactions of such compounds (Liang-zhong Xu et al., 2005).
  • Applications in Medicine and Agriculture :

    • M. Butters et al. (2001) explored the synthesis of voriconazole, a broad-spectrum triazole antifungal agent, using a similar compound as an intermediate (M. Butters et al., 2001).
    • Wei-yong Liu et al. (2010) synthesized novel 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives, studying their UV-vis absorption and fluorescence spectra, indicating potential applications in material sciences or biochemistry (Wei-yong Liu et al., 2010).
  • Corrosion Inhibition :

    • Q. Jawad et al. (2020) studied a triazole derivative as a corrosion inhibitor for mild steel in hydrochloric acid, demonstrating the utility of such compounds in industrial applications (Q. Jawad et al., 2020).

Safety And Hazards

The safety data sheet for 2-chloro-1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone can be found on various chemical databases .

Future Directions

The future directions in the research of similar compounds involve the discovery and development of more effective and potent anticancer agents . The derivatives of 1,2,4-triazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name

2-chloro-1-(2-propan-2-yl-1,2,4-triazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-5(2)11-7(6(12)3-8)9-4-10-11/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAHYQDYDBCHBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NC=N1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744297
Record name 2-Chloro-1-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone

CAS RN

1227958-34-0
Record name 2-Chloro-1-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
SG Koenig, KL Green, B Müller, CG Sowell, D Askin… - Tetrahedron, 2021 - Elsevier
A practical route to PI3K α-selective inhibitor GDC-0326 is reported. The synthesis leverages an existing scheme to a key tetracyclic benzoxazepine intermediate and optimizes it for …
Number of citations: 4 www.sciencedirect.com

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